4-[4-(Hydroxymethyl)phenyl]butan-2-one
Description
Contextualization of 4-[4-(Hydroxymethyl)phenyl]butan-2-one within Phenolic Ketone Chemistry
Phenolic ketones are a class of organic compounds that contain both a phenolic hydroxyl group and a ketone functional group. nih.gov However, this compound is distinct in that it possesses a hydroxymethyl group attached to the phenyl ring, rather than a hydroxyl group directly bonded to the aromatic ring. This classifies it as a derivative of a phenolic ketone, where the phenolic hydroxyl group has been modified. Phenolic compounds are abundant in nature and are known for their wide range of chemical and biological activities. nih.gov The presence of both a carbonyl group and a hydroxyl group in these molecules allows for a variety of chemical reactions, making them versatile building blocks in organic synthesis. nih.gov
The reactivity of phenolic ketones is influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing ketone group. In the case of this compound, the hydroxymethyl group can also participate in various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification.
Significance of Phenylbutan-2-one Scaffolds in Modern Chemical Synthesis and Biological Inquiry
The phenylbutan-2-one scaffold is a core structure in many molecules of interest in medicinal chemistry and materials science. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the phenylbutan-2-one core allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its physicochemical and biological properties.
The synthesis of phenylbutan-2-one derivatives can be achieved through various methods, including Friedel-Crafts reactions and aldol (B89426) condensations. acs.orggoogle.com The development of efficient and selective synthetic routes to these scaffolds is an active area of research. The presence of the ketone functional group provides a handle for further chemical modifications, such as reduction to an alcohol, conversion to an imine, or participation in condensation reactions.
Current Research Landscape and Future Directions for this compound Studies
Direct research specifically focused on this compound is currently limited in the public domain. One notable mention in the literature describes its formation through the dehydration of 4-hydroxyphenylbutan-2-one. cymitquimica.com This suggests its potential role as a synthetic intermediate.
Future research on this compound is likely to explore several avenues:
Synthesis and Derivatization: Developing novel and efficient synthetic methods for this compound will be a key area of focus. Furthermore, the hydroxymethyl and ketone functionalities can be used to create a library of new derivatives for further investigation.
Biological Activity Screening: Given the diverse biological activities of other phenylbutan-2-one derivatives, it is plausible that this compound and its analogs could exhibit interesting pharmacological properties. nih.govnih.gov Screening for anticancer, anti-inflammatory, and antimicrobial activities would be a logical next step.
Polymer and Materials Science: The presence of a reactive hydroxyl group could allow for the incorporation of this molecule into polymer chains, potentially leading to new materials with unique properties.
Compound Data Tables
Table 1: Physicochemical Properties of Related Phenylbutan-2-one Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | C₁₀H₁₂O₂ | 164.20 | 5471-51-2 |
| 4-Hydroxy-4-phenylbutan-2-one | C₁₀H₁₂O₂ | 164.20 | 5381-93-1 |
| 1-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | 1007-32-5 |
Table 2: Synthesis of a Related Phenylbutan-2-one Derivative
| Product | Starting Materials | Reagents and Conditions | Reference |
| 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one | 4-[4-hydroxyphenyl]butan-2-one, 2-bromoethanol (B42945) | Sodium hydroxide, sodium iodide, water, reflux | prepchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
646039-17-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
FGSJOBYZMITGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Hydroxymethyl Phenyl Butan 2 One and Its Structural Analogues
Established Synthetic Pathways for Phenylbutan-2-one Core Structures
The construction of the fundamental phenylbutan-2-one framework is a critical step in the synthesis of the target compound and its analogues. Several classical and biocatalytic methods have been effectively utilized for this purpose.
Friedel-Crafts Alkylation Approaches for Aryl-Butanone Synthesis
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct method for the formation of carbon-carbon bonds on an aromatic ring. jove.comchemistrysteps.com This electrophilic aromatic substitution reaction is pivotal in the synthesis of various aryl-butanones. jove.comlibretexts.org The reaction typically involves the alkylation or acylation of an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). jove.comlibretexts.org
In the context of aryl-butanone synthesis, Friedel-Crafts alkylation can be employed by reacting an aromatic substrate with a suitable four-carbon alkylating agent. A notable example is the synthesis of 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, through the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one. rsc.orgresearchgate.net To circumvent the use of corrosive and polluting traditional catalysts, solid acid catalysts like acid-activated Montmorillonite (B579905) clay have been developed. rsc.org This approach offers a more environmentally friendly alternative. rsc.org
| Catalyst System | Reactants | Product | Conversion (%) | Selectivity (%) | Reference |
| Acid-activated Montmorillonite clay | Phenol, 4-Hydroxybutan-2-one | 4-(4-Hydroxyphenyl)butan-2-one | 35-55 | 75-81 | rsc.org |
| Anhydrous HF | Phenol, Methyl vinyl ketone | 4-(4-Hydroxyphenyl)butan-2-one | >80 | Not specified | researchgate.net |
| Sulfuric acid | Phenol, 4-Hydroxybutan-2-one | 4-(4-Hydroxyphenyl)butan-2-one | 51 (molar yield) | Not specified | researchgate.net |
Table 1: Comparison of Catalytic Systems for the Synthesis of 4-(4-Hydroxyphenyl)butan-2-one via Friedel-Crafts Type Reactions. This interactive table allows for the comparison of different catalytic systems used in the synthesis of a key structural analogue.
Aldol (B89426) Condensation Strategies in the Preparation of Butan-2-one Derivatives
Aldol condensation is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of β-hydroxy ketones and α,β-unsaturated ketones. semanticscholar.org This reaction involves the reaction of an enolate ion with a carbonyl compound. In the synthesis of butan-2-one derivatives, butan-2-one can serve as the enolate precursor, reacting with various aromatic aldehydes.
A key consideration in the aldol condensation of butan-2-one is regioselectivity, as deprotonation can occur at either the methyl or the methylene (B1212753) group, leading to different products. The reaction conditions, including the choice of catalyst (acid or base), can influence which enolate is formed. nih.gov For instance, the reaction of benzaldehyde (B42025) with acetone (B3395972), a close analogue of butan-2-one, can be catalyzed by organocatalysts like N-PEG-(L)-prolinamide to produce (R)-4-hydroxy-4-phenylbutan-2-one with high yield and enantioselectivity. orientjchem.org Similarly, the reaction of p-nitrobenzaldehyde with acetone has been studied using L-proline in aqueous micellar media. google.com
| Aldehyde | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Benzaldehyde | N-PEG-(L)-prolinamide | (R)-4-Hydroxy-4-phenylbutan-2-one | 95 | 91 | orientjchem.org |
| p-Nitrobenzaldehyde | L-proline in CTAB micelles | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | Not specified | Not specified | google.com |
Table 2: Examples of Aldol Condensation Reactions for the Synthesis of Phenylbutan-2-one Derivatives. This interactive table showcases different examples of aldol reactions used to create the core structure.
Biotransformation-Mediated Synthesis of Related Phenylbutanones
Biotransformation has emerged as a green and efficient alternative to traditional chemical synthesis, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. quora.com In the context of phenylbutanones, biocatalytic methods have been extensively explored for the synthesis of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one).
The biosynthetic pathway to raspberry ketone typically starts from L-tyrosine or phenylalanine and proceeds through intermediates like p-coumaric acid. researchgate.net Key enzymes in this pathway include tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate-CoA ligase (4CL), benzalacetone synthase (BAS), and benzalacetone reductase (BAR) or raspberry ketone/zingerone synthase 1 (RZS1). chemistrysteps.comresearchgate.netntu.edu.sg These enzymes have been utilized in whole-cell systems (e.g., E. coli, Saccharomyces cerevisiae) and in cell-free enzymatic systems to produce raspberry ketone. jove.comchemistrysteps.comntu.edu.sg Cell-free systems, in particular, have shown high conversion rates. jove.comntu.edu.sg
| Biocatalytic System | Precursor | Key Enzymes | Product | Titer | Reference |
| Cell-free enzymatic system | L-Tyrosine | TAL, PCL, MatB, BAS, RZS1 | Raspberry Ketone | 55 mg/L | ntu.edu.sg |
| E. coli | p-Coumaric acid | 4CL, CHS, BAR | Raspberry Ketone | up to 5 mg/L | chemistrysteps.com |
| Tobacco Plants (transgenic) | Endogenous precursors | RpBAS, RiRZS1 | Raspberry Ketone | 2.5–7.5 µg/g FW | researchgate.net |
Table 3: Biotransformation Approaches for the Synthesis of Raspberry Ketone. This interactive table provides an overview of various biocatalytic systems for producing a key analogue.
Targeted Synthesis of 4-[4-(Hydroxymethyl)phenyl]butan-2-one
The synthesis of the specifically targeted molecule, this compound, requires strategies that either introduce the hydroxymethyl group onto a pre-existing phenylbutan-2-one core or carry the hydroxymethyl functionality through the synthetic sequence.
Strategic Functional Group Interconversions from Precursor Molecules
One of the most logical and efficient approaches to synthesize this compound is through the reduction of a precursor molecule containing a carboxylic acid or an aldehyde group at the para-position of the phenyl ring. This strategy relies on the principles of functional group interconversion. google.comresearchgate.net
A plausible synthetic route would involve the preparation of 4-(4-formylphenyl)butan-2-one or 4-(4-carboxyphenyl)butan-2-one. The subsequent selective reduction of the formyl or carboxyl group to a hydroxymethyl group would yield the target compound. The key challenge in this approach is the chemoselective reduction of the aromatic aldehyde or carboxylic acid in the presence of the aliphatic ketone.
Several methods exist for the selective reduction of aldehydes in the presence of ketones. orientjchem.org For instance, a system of sodium borohydride (B1222165) (NaBH₄) and sodium oxalate (B1200264) (Na₂C₂O₄) in water has been shown to efficiently reduce a variety of aldehydes to their corresponding alcohols while leaving ketones intact. orientjchem.org Alternatively, the ketone functionality can be protected as an acetal (B89532) or ketal, which are stable to reducing agents like lithium aluminum hydride (LiAlH₄). jove.comchemistrysteps.comntu.edu.sg After the reduction of the other functional group, the protecting group can be removed to regenerate the ketone.
Selective Hydroxymethylation Reactions on Aromatic Substrates
Direct hydroxymethylation of an aromatic ring is another potential, though often less selective, route. This approach would involve introducing a hydroxymethyl group onto a 4-phenylbutan-2-one substrate. However, controlling the position of substitution and avoiding side reactions can be challenging in electrophilic aromatic substitution reactions. Therefore, the functional group interconversion strategy from a pre-functionalized precursor is generally a more controlled and preferred method for the synthesis of this compound.
Catalytic Systems Applied in Phenylbutan-2-one Compound Synthesis
The synthesis of phenylbutan-2-one compounds is achieved through various catalytic strategies, each offering distinct advantages in terms of selectivity, yield, and environmental impact. These methods include heterogeneous catalysis with solid acids, enantioselective organocatalysis, and versatile metal-mediated carbon-carbon bond formations.
Heterogeneous Catalysis Utilizing Solid Acid Clay Materials
Solid acid catalysts, particularly modified clay minerals, have been successfully employed in the synthesis of phenylbutan-2-one derivatives through Friedel-Crafts alkylation. An exemplary system involves the use of an acid-activated Montmorillonite clay catalyst for the synthesis of 4-(4-hydroxyphenyl)butan-2-one, a close structural analogue of the target compound. google.com This process involves the selective alkylation of phenol with 4-hydroxybutan-2-one. google.com
The catalyst, a Na-Montmorillonite clay modified by treatment with hydrochloric acid, exhibits a layered structure with high surface area (250-400 m²/g) and porosity, which are crucial for its catalytic activity. google.com The reaction is typically carried out under pressure (1-15 bar) and at elevated temperatures (100-150°C), yielding the desired para-substituted product with high selectivity (75-81%) and moderate to good conversion rates (35-55%). google.com The mechanism is believed to proceed through direct C-alkylation of phenol, with potential rearrangement of any O-alkylated or ortho-alkylated intermediates to the more stable para-product under the reaction conditions. google.com The use of such solid acid catalysts is advantageous as they are inexpensive, reusable, and offer a cleaner, more environmentally friendly alternative to traditional homogeneous acid catalysts like sulfuric acid or hydrogen fluoride. google.comgoogle.com
| Parameter | Value |
|---|---|
| Catalyst | Acid-Activated Montmorillonite Clay |
| Reactants | Phenol and 4-hydroxybutan-2-one |
| Temperature | 100-150°C |
| Pressure | 1-15 bar |
| Conversion | 35-55% |
| Selectivity (para-product) | 75-81% |
Organocatalytic Approaches for Enantioselective Butanone Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including structural analogues of this compound such as β-hydroxy ketones. nih.govorganic-chemistry.org Proline and its derivatives are particularly effective catalysts for enantioselective aldol reactions between ketones (like butanone) and various aldehydes. nih.gov These reactions provide access to optically active β-hydroxy ketones, which are valuable chiral building blocks. nih.gov
For instance, the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one can be achieved through a solvent-free, scalable aldol reaction between acetone and benzaldehyde, catalyzed by N-PEG-(L)-prolinamide. researchgate.net This approach not only yields the product in high yield (95%) and enantiomeric excess (91% ee) but also utilizes a recyclable catalyst, aligning with green chemistry principles. researchgate.net The mechanism of such proline-catalyzed aldol reactions typically involves the formation of an enamine intermediate from the ketone and the catalyst, which then attacks the aldehyde in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the chiral β-hydroxy ketone and regenerate the catalyst. The stereochemical outcome is dictated by the chiral environment provided by the organocatalyst. acs.org
Metal-Mediated Catalysis for Carbon-Carbon Bond Formation Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental methods for constructing the carbon-carbon bonds necessary for the synthesis of phenylbutan-2-one and its analogues. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent for the formation of aryl ketones. acs.orgacs.org
These methods typically involve the coupling of an arylboronic acid with a carboxylic acid derivative (activated in situ) or an acyl anion equivalent. organic-chemistry.orgberkeley.edu For example, a general route to unsymmetrical biaryl ketones involves the palladium-catalyzed carbonylative cross-coupling of arylboronic acids with aryl electrophiles (like aryl iodides, bromides, or triflates) under an atmospheric pressure of carbon monoxide. acs.org The choice of palladium catalyst and ligands, such as PdCl₂(PPh₃)₂ or PdCl₂(dppf), is crucial for achieving high yields and selectivity. acs.org These reactions are valued for their broad functional group tolerance and high regioselectivity compared to classical Friedel-Crafts acylations. organic-chemistry.org The versatility of these metal-mediated methods allows for the synthesis of a wide array of complex ketones from diverse and readily available starting materials. nih.gov
Advanced Synthetic Strategies and Process Optimization for this compound
Modern synthetic chemistry emphasizes not only the efficient production of target molecules but also the sustainability of the processes and a deep understanding of the underlying reaction mechanisms.
Development of Environmentally Conscious Synthetic Methodologies
The development of environmentally benign or "green" synthetic routes is a paramount goal in modern chemistry. For the synthesis of 4-(4-hydroxyphenyl)butan-2-one, a significant advancement is the use of reusable solid acid clay catalysts, as previously discussed. google.com This heterogeneous catalysis approach offers several ecological and economic advantages over traditional homogeneous methods. google.comresearchgate.net
Key benefits of this eco-friendly process include:
Catalyst Reusability : The solid catalyst can be easily separated from the reaction mixture and reused multiple times with consistent activity, reducing waste and cost. google.com
Reduced Pollution : It eliminates the need for corrosive and hazardous liquid acids like H₂SO₄ or HF, which are difficult to handle and generate significant acidic waste. google.com
High Selectivity : The process demonstrates high selectivity for the desired para-isomer, minimizing the formation of byproducts and simplifying purification. google.com
Atom Economy : By combining reactants in a single step, such methods often exhibit high atom economy and produce less waste. researchgate.net
These strategies represent a shift towards more sustainable industrial processes for the production of valuable chemical compounds.
Application of Isotopic Labeling Techniques for Mechanistic Elucidation in Synthesis
Isotopic labeling is a powerful technique for unraveling complex reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.netuea.ac.uk In the context of phenylbutan-2-one synthesis, labeling studies can provide invaluable insights into both biosynthetic and synthetic pathways.
A study on the biosynthesis of 4-(4-hydroxyphenyl)-butan-2-one in the basidiomycete Nidula niveo-tomentosa utilized ¹³C-labeled L-phenylalanines and [1-¹³C]glucose to trace the origin of the carbon skeleton. nih.gov The results indicated that a benzoate (B1203000) moiety undergoes side-chain elongation via the poly-β-keto scheme, involving the condensation of a benzoyl-CoA moiety with two malonyl-CoA units. nih.gov This study also identified 4-(4-hydroxyphenyl)-3-buten-2-one as a likely intermediate, which is subsequently hydrogenated to form the final product. nih.gov
In synthetic chemistry, isotopic labeling can be used to study mechanisms of catalytic reactions like Friedel-Crafts alkylation or metal-catalyzed couplings. jk-sci.com For example, using deuterated reactants can help determine whether a particular C-H bond cleavage is the rate-limiting step of a reaction through the kinetic isotope effect (KIE). nih.gov Such mechanistic studies are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for the synthesis of this compound and its analogues. nih.govnih.gov
| Strategy | Key Features | Relevance to Phenylbutan-2-one Synthesis |
|---|---|---|
| Environmentally Conscious Synthesis | Use of reusable solid catalysts (e.g., clays), solvent-free conditions, high atom economy. google.comresearchgate.net | Reduces waste, lowers cost, and improves safety in the production of 4-(4-hydroxyphenyl)butan-2-one. google.com |
| Isotopic Labeling | Utilizes isotopes (e.g., ¹³C, ²H) to trace atomic pathways and determine reaction mechanisms. researchgate.netnih.gov | Elucidates biosynthetic routes and helps optimize synthetic catalytic cycles for improved efficiency and selectivity. nih.govnih.gov |
Information is widely available for structurally similar compounds, such as 4-(4-hydroxyphenyl)-2-butanone (B135659) (Raspberry Ketone) and 4-hydroxy-4-phenylbutan-2-one. However, in strict adherence to the provided instructions to focus solely on this compound, data for these related molecules cannot be used.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified detailed outline for This compound at this time.
Structural Elucidation and Advanced Analytical Research of 4 4 Hydroxymethyl Phenyl Butan 2 One
Chromatographic Methodologies for Purity and Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling
Detailed research on the specific GC-MS profiling of 4-[4-(Hydroxymethyl)phenyl]butan-2-one, including its retention time, mass spectral data, and fragmentation patterns, is not available in the reviewed scientific literature. While GC-MS is a common technique for the analysis of similar aromatic compounds, specific methods for the identification and quantification of this compound have not been published.
It is plausible that this compound could arise as a metabolite from the biotransformation of related substances, such as 4-(4-methylphenyl)-2-butanone. Metabolic studies of similar compounds have identified hydroxylation of the methyl group on the phenyl ring as a possible metabolic pathway. However, without specific studies on this compound, any discussion of its GC-MS profile would be speculative.
High-Performance Liquid Chromatography (HPLC) for Analytical Method Development and Validation
There are no specific, validated HPLC methods for the analysis of this compound reported in the scientific literature. Although HPLC is a versatile technique for the separation and quantification of a wide range of organic molecules, the development and validation of a method are highly specific to the analyte of interest.
For the related compound, Raspberry Ketone, numerous HPLC methods have been developed. These methods typically utilize reverse-phase chromatography with UV or mass spectrometric detection. While these methods could serve as a starting point, a dedicated method for this compound would require optimization of various parameters, including the stationary phase, mobile phase composition, and detector settings, followed by a thorough validation process to ensure accuracy, precision, and sensitivity. No such validated method has been published.
Role of this compound as a Reference Standard in Analytical Chemistry
Currently, this compound is not widely recognized or utilized as a reference standard in analytical chemistry. A search of major chemical suppliers and standards organizations does not indicate its availability as a certified reference material. The use of a compound as a reference standard requires it to be of high purity and well-characterized, with its identity and concentration certified. This is essential for the accurate calibration of analytical instruments and for the quality control of analytical measurements. The lack of commercial availability and dedicated analytical studies for this compound precludes its current use as a reference standard.
Biological Activities and Pharmacological Studies of 4 4 Hydroxymethyl Phenyl Butan 2 One Derivatives Excluding Clinical Human Trials
Research on Antioxidant Activities of Phenylbutan-2-one Scaffolds
The antioxidant potential of compounds featuring the phenylbutan-2-one and structurally related scaffolds, such as chalcones, has been a significant area of research. These studies aim to understand how derivatives scavenge harmful reactive oxygen species (ROS), which are implicated in numerous disease pathologies. The antioxidant capacity is often linked to the chemical structure, where the presence and position of hydroxyl (-OH) groups on the phenyl ring influence activity.
Investigations into a library of monosubstituted chalcone (B49325) derivatives revealed that the introduction of specific substituents could enhance antioxidant profiles compared to the parent compound. For instance, a 2'-hydroxy derivative consistently emerged as a highly active antioxidant across multiple in vitro assays, including hydrogen peroxide, nitric oxide, and superoxide (B77818) radical scavenging tests. In contrast, bulky hydrophobic groups, such as a phenyl substituent, were found to be suboptimal for antioxidant activity.
Further studies on pyridine-based chalcones demonstrated that certain derivatives exhibited potent antioxidant activity, in some cases surpassing that of standard reference compounds like quercetin (B1663063) in specific assays. For example, compounds 3e, 3g, and 3i in one study showed superior activity in a ferrous ion chelating assay, while compounds 3g and 3h were effective antioxidants in the Trolox equivalent antioxidant capacity (TEAC) method. The synthetic chalcone derivative AN07 was shown to mitigate oxidative stress in RAW 264.7 macrophages by down-regulating the expression of gp91phox and stimulating the Nrf2/HO-1 antioxidant pathway, leading to increased levels of the intracellular antioxidant glutathione (B108866) (GSH).
Investigations into Antimicrobial and Antifungal Efficacy
The potential of phenylbutan-2-one derivatives to combat microbial and fungal pathogens has been explored in various in vitro settings. These studies are crucial for identifying new agents to address the challenge of antimicrobial resistance.
Derivatives based on related scaffolds have been tested against a range of Gram-positive and Gram-negative bacteria. In one study, prenylated phenylpropanoids and their derivatives were evaluated against a panel of oral bacteria. Plicatin B and its hydrogenated derivative showed strong activity against several Streptococcus species and Lactobacillus paracasei, with Minimum Inhibitory Concentration (MIC) values as low as 31.2 µg/mL.
Similarly, novel β-pinene quaternary ammonium (B1175870) salts demonstrated significant antibacterial action against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with one compound recording MIC values as low as 0.625 µg/mL against P. aeruginosa. The antimicrobial activity is often evaluated using methods like the disk diffusion assay, which measures the zone of inhibition around the tested compound. Studies on thiazolidin-4-one derivatives also showed that compounds with chloro substitutions exhibited significant growth inhibition against tested bacterial strains.
| Compound/Derivative Class | Bacterial Pathogen | Observed Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| Plicatin B | Streptococcus mutans | MIC = 31.2 µg/mL | |
| Plicatin B Derivative (Compound 8) | Streptococcus mitis | MIC = 31.2 µg/mL | |
| 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide | Staphylococcus aureus | Zone of Inhibition: 21.99 ± 0.03 mm; MIC ≤20 μg/ml | |
| 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide | Escherichia coli | Zone of Inhibition: 8.97 ± 0.06 mm | |
| β-Pinene Quaternary Ammonium Salt (Compound 4a) | Pseudomonas aeruginosa | MIC = 0.625 μg/mL | |
| β-Pinene Quaternary Ammonium Salt (Compound 4a) | Staphylococcus aureus | MIC = 1.25 μg/mL |
The antifungal efficacy of phenylbutan-2-one derivatives has been evaluated against various pathogenic fungi. A synthetic zingerone-derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, showed activity against Aspergillus flavus and Fusarium graminearum. Other research has focused on designing novel compounds by modifying the core structure. For instance, a series of trifluoromethylpyridine compounds derived from a dehydrozingerone (B89773) scaffold exhibited promising in vitro antifungal activity, particularly against Rhizoctonia solani and Colletotrichum musae, with EC50 values ranging from 2.88 to 9.09 μg/mL.
Studies on 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives showed that while many had lower antifungal activity than more rigid analogs, one compound, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride, demonstrated potency comparable to or greater than the standard drug fluconazole. The evaluation of these compounds often involves testing against fungi such as Candida albicans, a common human pathogen. In some studies, hydroxy and nitro derivatives of thiazolidin-4-one scaffolds were found to be more potent antifungal agents than the standard medication against certain strains.
| Compound/Derivative Class | Fungal Pathogen | Observed Activity (EC50/MIC) | Reference |
|---|---|---|---|
| Trifluoromethylpyridine Derivative (Compound 17) | Rhizoctonia solani | EC50 = 2.88 - 9.09 μg/mL | |
| Trifluoromethylpyridine Derivative (Compound 17) | Colletotrichum musae | EC50 = 2.88 - 9.09 μg/mL | |
| 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride | Various pathogenic fungi | Comparable or more potent than fluconazole | |
| Thiazolidin-4-one Hydroxy Derivative | Candida albicans | MIC = 18.44 ± 0.10 | |
| β-Pinene Quaternary Ammonium Salt (Compound 4a) | F. oxysporum f.sp. niveum | EC50 = 4.50 μg/mL |
Anti-inflammatory and Immunomodulatory Research Directions
Derivatives of the phenylbutan-2-one structure have demonstrated significant anti-inflammatory and immunomodulatory effects in cellular models. This research often involves investigating the compounds' ability to interfere with key signaling pathways that drive the inflammatory response.
A marine-derived compound, 4-(phenylsulfanyl) butan-2-one (4-PSB-2), has been specifically studied for its effect on chemokine production. Research demonstrated that 4-PSB-2 exerted a suppressive effect on the production of CC chemokine ligand (CCL)-1 in human monocyte THP-1 cells and primary CD14+ cells that were stimulated with lipopolysaccharide (LPS). CCL-1 is a chemokine associated with T helper 2 (Th2) inflammatory responses, which are involved in allergic inflammation. The study indicated that 4-PSB-2 could serve as an immune modulator by suppressing this key chemokine, suggesting a potential role in managing allergic diseases.
The anti-inflammatory effects of these compounds are often mediated through the modulation of critical intracellular signaling pathways. The suppressive effect of 4-PSB-2 on CCL-1 production was found to be mediated via the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. Furthermore, 4-PSB-2 was shown to downregulate histone H3 and H4 acetylation, indicating that its mechanism also involves epigenetic regulation.
In other models, 4-PSB-2 was found to decrease the elevated expression of pro-inflammatory proteins such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in retinal pigment epithelium cells treated with amyloid-β oligomers. This effect was also mediated through the NF-κB signaling pathway. Similarly, studies on novel 2-phenyl-4H-chromen-4-one derivatives showed they could suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway, leading to downregulated expression of nitric oxide (NO), interleukin-6 (IL-6), and TNF-α in RAW264.7 macrophage cells. This body of research highlights the role of phenylbutan-2-one derivatives as modulators of key inflammatory cascades in cellular systems.
Enzyme Modulation Studies and Inhibitory Activities
Research into the enzymatic modulation by derivatives of 4-[4-(Hydroxymethyl)phenyl]butan-2-one has been targeted toward several key proteins involved in metabolic and cellular pathways. The following subsections outline the findings in these specific areas.
Following a comprehensive review of scientific literature, no specific in vitro studies investigating the inhibitory activity of this compound or its derivatives against Protein Tyrosine Phosphatase 1B (PTP1B) were identified.
A thorough search of published pharmacological data yielded no specific non-clinical or in vitro studies focused on the alpha-glucosidase inhibitory potential of this compound or its derivatives.
There are no available scientific studies or reports detailing the in vitro inhibitory effects of this compound or its derivatives on the activity of cytosolic phospholipase A2 (cPLA2).
Significant research has been conducted on a closely related parent compound, 4-(4-hydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone. Tyrosinase is a key enzyme in the production of melanin (B1238610), and its inhibition is a target for skin-whitening agents.
Studies on murine B16 melanoma cells have shown that Raspberry Ketone inhibits melanogenesis. nih.gov The mechanism of action appears to be a post-transcriptional regulation of tyrosinase gene expression. This results in a decrease in both the cellular activity of tyrosinase and the total amount of tyrosinase protein, without affecting the transcription levels of tyrosinase mRNA. nih.gov In cell-based assays, Raspberry Ketone demonstrated a dose-dependent reduction in cellular tyrosinase activity. nih.gov
The tyrosinase-catalyzed oxidation of Raspberry Ketone can produce a reactive o-quinone species, (E)-4-(3-Oxo-1-butenyl)-1,2-benzoquinone. nih.govnih.gov This metabolite is implicated in the compound's effects on melanocytes. nih.govnih.gov In contrast, a glucoside derivative, Raspberry Ketone Glucoside (RKG), was found to inhibit melanin content in B16F10 cells without directly inhibiting intracellular tyrosinase activity, suggesting an alternative mechanism of action for this specific derivative. nih.gov
Table 1: Summary of Tyrosinase Inhibition Studies on Raspberry Ketone
| Compound Studied | Model System | Key Findings | Mechanism of Action |
| Raspberry Ketone | Murine B16 Melanoma Cells | Inhibited melanogenesis; reduced cellular tyrosinase activity and protein amount. nih.gov | Post-transcriptional regulation of tyrosinase gene expression. nih.gov |
| Raspberry Ketone | Zebrafish | Inhibited melanogenesis by reducing tyrosinase activity. nih.govnih.gov | Reduction of tyrosinase activity. nih.gov |
| Raspberry Ketone Glucoside (RKG) | Murine B16F10 Cells | Inhibited melanin content. nih.gov | Did not directly inhibit cellular tyrosinase; acts via IL6/JAK1/STAT3 signal pathway. nih.gov |
Studies on Cellular Differentiation and Metabolic Pathway Influence
The influence of this compound derivatives on cellular processes such as differentiation is a key area of investigation for potential therapeutic applications.
Based on a review of existing scientific literature, no in vitro studies have been published that investigate the impact of this compound or its derivatives on the differentiation of stem cells, including osteoblast differentiation.
Influence on Metabolic Pathways in Cellular and Biochemical Systems
The metabolic fate of this compound and its derivatives is a crucial aspect of their biological activity. While direct studies on the named compound are limited, research on the closely related raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, provides significant insights into the probable metabolic pathways. In vivo studies in rats, guinea pigs, and rabbits have shown that raspberry ketone undergoes extensive metabolism, with nearly 90% of the administered dose being excreted as metabolites within 24 hours. nih.gov
The primary metabolic transformations observed include the reduction of the ketone group to a carbinol, which is then, along with the parent ketone, largely conjugated with glucuronic acid and/or sulfate. nih.gov This conjugation is a common detoxification pathway that increases the water solubility of the compounds, facilitating their excretion. The extent of this ketone reduction varies among species, with rabbits showing the highest capacity. nih.gov
Further oxidative metabolism occurs through two main routes: hydroxylation of the aromatic ring and oxidation of the butanone side-chain. nih.gov Side-chain oxidation can lead to the formation of 1,2- and 2,3-diol derivatives. It is proposed that the 2,3-diol derivatives can be further cleaved to produce C6-C3 and C6-C2 derivatives. nih.gov
In addition to these general metabolic pathways, some derivatives have been shown to influence specific cellular signaling pathways. For instance, raspberry ketone has been observed to increase the cardiac levels of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), a nuclear receptor that plays a significant role in the regulation of lipid metabolism. mdpi.com The biosynthesis of 4-(4-hydroxyphenyl)butan-2-one in the basidiomycete Nidula niveo-tomentosa has also been studied, revealing a pathway involving the side-chain elongation of a benzoate (B1203000) moiety, a process that can be influenced by inhibitors of acetyl-coenzyme A-carboxylase. nih.gov
Antiproliferative and Cytotoxicity Research in Non-Clinical Settings
Evaluation against Various Cancer Cell Lines (In Vitro Studies)
A significant body of research has focused on the antiproliferative and cytotoxic effects of derivatives of this compound against a variety of cancer cell lines in vitro. These studies have unveiled the potential of this chemical scaffold in the development of novel anticancer agents.
Derivatives such as hydroxylated biphenyl (B1667301) compounds have demonstrated potent antiproliferative activity against malignant melanoma cell lines. nih.gov In one study, two such compounds showed significant, dose-dependent inhibition of melanoma cell proliferation with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, while exhibiting no toxicity to normal fibroblasts at concentrations up to 32 µM. nih.gov
Chromone derivatives have also been synthesized and evaluated for their cytotoxic activity. Several of these compounds exhibited selective and potent cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. researchgate.net Similarly, novel flavone (B191248) derivatives have shown significant anti-proliferative activity against breast cancer cell lines, including estrogen receptor-positive (MCF-7), anthracycline-resistant (MCF-7/DX), and estrogen receptor-negative (MDA-MB-231) types. rsc.org
The cytotoxic potential of N-hydroxybutanamide derivatives has been assessed against human cervix carcinoma (HeLa), hepatocellular carcinoma (HepG2), and glioma (A-172 and U-251 MG) cell lines, with some derivatives showing slight toxicity. mdpi.com Furthermore, a naturally occurring naphtyl butanone, guieranone A, has demonstrated broad and potent cytotoxic activity against a panel of 12 human cancer cell lines, with IC50 values on human lymphoblastic leukemia (CCRF-CEM) and lung adenocarcinoma (A549) cells being comparable or lower than that of the standard chemotherapeutic drug doxorubicin. nih.gov
Hydantoin and purine (B94841) derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have also been synthesized and evaluated for their anticancer activity on prostate cancer (PC3) and colon cancer (SW480, SW620) cell lines, with one spirohydantoin derivative being particularly effective. nih.gov
| Derivative Class | Cancer Cell Lines Tested | Observed Effect |
|---|---|---|
| Hydroxylated Biphenyls | Malignant Melanoma (CN, GR) | Potent, dose-dependent antiproliferative activity. nih.gov |
| Chromones | MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver) | Selective and potent cytotoxicity. researchgate.net |
| Flavones | MCF-7, MCF-7/DX, MDA-MB-231 (Breast) | Significant anti-proliferative activity. rsc.org |
| N-Hydroxybutanamides | HeLa (Cervix), HepG2 (Liver), A-172, U-251 MG (Glioma) | Low to slight toxicity. mdpi.com |
| Naphtyl Butenone (Guieranone A) | CCRF-CEM (Leukemia), A549 (Lung), and 10 other lines | Broad and potent cytotoxicity. nih.gov |
| Hydantoins and Purines | PC3 (Prostate), SW480, SW620 (Colon) | Anticancer activity, with one derivative being highly effective. nih.gov |
Exploration of Mechanisms Underlying Cytotoxicity (e.g., Gene Expression Modulation)
Investigations into the mechanisms of cytotoxicity of these butanone derivatives have revealed several modes of action at the cellular and molecular level. For instance, the antiproliferative effects of certain novel hydroxy 4-thioflavones in breast cancer cells are thought to be mediated through the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and the downregulation of glycogen (B147801) synthase kinase 3-beta (GSK-3β). rsc.org In another breast cancer cell line, these compounds were suggested to restore the DNA binding activity of the mutant p53 tumor suppressor gene. rsc.org
The naturally occurring naphtyl butanone, guieranone A, has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Transcriptional profiling of CCRF-CEM leukemia cells treated with guieranone A identified the modulation of several key pathways. Among the most significantly affected were the "Cell Cycle: G2/M DNA Damage Checkpoint Regulation" and "ATM Signaling" pathways, indicating an effect on the cellular response to DNA damage. nih.gov
Another derivative, 4-(phenylsulfanyl)butan-2-one, has been shown to modulate protein expression. In the context of melanin synthesis, it reduces the expression of microphthalmia-associated transcription factor (MITF) and other related proteins. nih.gov While not directly related to cancer cytotoxicity, this finding demonstrates the ability of this class of compounds to influence gene and protein expression.
| Derivative Class/Compound | Proposed Mechanism of Cytotoxicity | Supporting Evidence |
|---|---|---|
| Hydroxy 4-Thioflavones | Induction of apoptosis and modulation of tumor suppressor genes. | Cleavage of PARP, downregulation of GSK-3β, and restoration of wild-type p53 activity. rsc.org |
| Naphtyl Butenone (Guieranone A) | Induction of apoptosis and cell cycle arrest. | Modulation of genes in the G2/M DNA damage checkpoint and ATM signaling pathways. nih.gov |
| 4-(Phenylsulfanyl)butan-2-one | Modulation of protein expression. | Reduction in the expression of melanin synthesis-related proteins. nih.gov |
Structure Activity Relationship Sar and Rational Derivative Design of 4 4 Hydroxymethyl Phenyl Butan 2 One
Design Principles for Modifying the Phenylbutan-2-one Scaffold
The rational design of new chemical entities based on the 4-[4-(hydroxymethyl)phenyl]butan-2-one scaffold involves systematic modifications of its three key components: the hydroxymethyl group, the phenyl ring, and the butanone carbon chain. Each modification can significantly influence the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. ug.edu.ge
Impact of Hydroxymethyl Group Modifications on Biological and Chemical Properties
The hydroxymethyl group (-CH₂OH) is a critical functional handle for derivatization. As a primary benzylic alcohol, it can serve as both a hydrogen bond donor and acceptor, contributing to the molecule's solubility and potential interactions with biological targets. nih.gov The introduction of this group can enhance water solubility and provide a site for metabolic processes, potentially leading to more active compounds compared to the parent drug. nih.gov
Modifications at this position can profoundly alter the compound's properties:
Oxidation: Oxidation of the hydroxymethyl group to the corresponding aldehyde (-CHO) or carboxylic acid (-COOH) introduces different electronic and steric properties. An aldehyde can act as a hydrogen bond acceptor, while a carboxylic acid, being ionizable at physiological pH, dramatically increases polarity and can form strong ionic interactions.
Esterification/Etherification: Converting the alcohol to an ester (-CH₂OC(O)R) or an ether (-CH₂OR) increases lipophilicity and can serve as a prodrug strategy. The nature of the 'R' group can be varied to fine-tune properties like steric bulk and susceptibility to enzymatic cleavage. Studies on the related compound, raspberry ketone, have shown that acylation of its phenolic hydroxyl group can significantly improve antifungal activity. researchgate.net
Replacement: Replacing the hydroxyl moiety with other functional groups, such as an amine (-CH₂NH₂) or a thiol (-CH₂SH), introduces new hydrogen bonding capabilities and potential for different types of interactions.
| Modification | Resulting Group | Predicted Impact on Properties |
|---|---|---|
| Oxidation | Aldehyde (-CHO) | Increases polarity; acts as H-bond acceptor; potential for covalent bonding. |
| Oxidation | Carboxylic Acid (-COOH) | Significantly increases polarity and water solubility; introduces negative charge at physiological pH; strong H-bond donor/acceptor. |
| Esterification | Ester (-CH₂OC(O)R) | Increases lipophilicity; masks H-bond donating ability; can act as a prodrug. |
| Etherification | Ether (-CH₂OR) | Increases lipophilicity (depending on R group); masks H-bond donating ability; generally more stable than esters. |
| Amination | Amine (-CH₂NH₂) | Introduces basicity and positive charge at physiological pH; acts as H-bond donor. |
Systematic Exploration of Substituent Effects on the Phenyl Ring
The electronic effect of a substituent is often quantified by the Hammett sigma (σ) constant, which reflects the electron-donating or electron-withdrawing nature of the group. nih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) decrease the electron density of the phenyl ring. This can enhance the acidity of hydrogen bond donors attached to the ring and influence the reactivity of the benzylic position. mdpi.comresearchgate.net
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the ring, which can affect its susceptibility to oxidative metabolism and alter binding interactions.
These modifications can be critical for optimizing interactions with biological targets, such as the hydrogen bonds formed between inhibitors and kinase enzymes. nih.gov
| Substituent (R) | Position | Hammett Constant (σₚ) | Effect | Potential Impact on Bioactivity |
|---|---|---|---|---|
| -F | ortho/meta | +0.06 | Weakly electron-withdrawing | Can improve metabolic stability and binding affinity. researchgate.net |
| -Cl | ortho/meta | +0.23 | Electron-withdrawing; increases lipophilicity | May enhance membrane permeability and hydrophobic interactions. |
| -OCH₃ | ortho/meta | -0.27 | Strongly electron-donating | Can be a site for metabolism (O-demethylation); alters H-bonding potential. |
| -NO₂ | meta | +0.71 | Strongly electron-withdrawing | Significantly alters electronic profile; can be reduced in vivo. semanticscholar.org |
| -CF₃ | meta | +0.54 | Strongly electron-withdrawing; highly lipophilic | Increases metabolic stability and membrane permeability. mdpi.com |
Structural Alterations to the Butanone Carbon Chain
The butanone chain offers opportunities for modification to alter the molecule's flexibility, size, and the nature of the carbonyl group.
Chain Length: Shortening (propanone) or lengthening (pentanone, hexanone) the alkyl chain directly impacts lipophilicity and the distance between the phenyl ring and the carbonyl oxygen. This can be crucial for optimal positioning within a receptor binding site.
Carbonyl Group Modification: The ketone is a key hydrogen bond acceptor. drugdesign.org Its reduction to a secondary alcohol introduces a new hydrogen bond donor and a chiral center, which can lead to stereoselective interactions with a target. Converting the ketone to an oxime or hydrazone can introduce new vectors for interaction and alter the electronic nature of the side chain.
Branching and Rigidity: Introducing alkyl groups (e.g., methyl) on the chain can restrict conformational freedom, which may lead to a more favorable binding entropy. Incorporating the chain into a cyclic system can further rigidify the structure, locking it into a specific conformation.
Rational Design and Synthesis of Novel this compound Derivatives
Building on the principles of SAR, the rational design and synthesis of novel derivatives aim to produce compounds with specific, improved properties. This process often combines chemical synthesis with biological evaluation and computational modeling. nih.govmdpi.com
Development and Evaluation of Analogues with Enhanced or Targeted Bioactivity
The design of novel analogues often starts with a therapeutic goal, drawing inspiration from the known biological activities of related compounds. For instance, the structurally similar raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) has been investigated for various metabolic activities, including influencing lipolysis and fatty acid oxidation. nih.govnih.govresearchgate.net Derivatives of the this compound scaffold could be designed to target enzymes or receptors involved in these metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs). nih.gov
A synthetic strategy could involve a Friedel-Crafts-type reaction to establish the core phenylbutanone structure, followed by functional group interconversions. google.comgoogle.com For example, an analogue could be designed to enhance interaction with a specific receptor pocket by introducing a substituent on the phenyl ring that complements the pocket's electrostatics or sterics.
| Analogue Structure | Modification | Design Rationale |
|---|---|---|
| 4-[4-(Hydroxymethyl)-3-methoxyphenyl]butan-2-one | Addition of an ortho-methoxy group | To probe steric tolerance near the hydroxymethyl group and potentially form additional H-bonds with a target receptor. |
| 4-[4-(Carboxy)phenyl]butan-2-one | Oxidation of hydroxymethyl to carboxylic acid | To introduce a strong ionic interaction point and increase aqueous solubility. |
| 4-[4-(Hydroxymethyl)phenyl]butan-2-ol | Reduction of the ketone | To replace a H-bond acceptor with a H-bond donor/acceptor group and introduce a chiral center for stereospecific interactions. |
| N-benzyl substituted tramadol (B15222) derivatives | Modification of the butanone chain | To explore interactions within hydrophobic pockets of receptors. researchgate.net |
Following synthesis, these analogues would be subjected to in vitro assays to evaluate their activity against the intended target and assess their metabolic stability and other key properties.
Application of Computational Approaches in Structure-Based Design (e.g., Density Functional Theory for Mechanistic Understanding)
Computational chemistry is an indispensable tool in modern rational drug design. researchgate.net For the this compound scaffold, methods like Density Functional Theory (DFT) can provide deep insights into the molecule's intrinsic properties.
DFT calculations can be used to determine:
Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their energy gap, are indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.govacs.org
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting non-covalent interactions with a biological target.
Reactivity Indices: Conceptual DFT provides descriptors like electrophilicity and nucleophilicity, which can predict how a molecule will behave in a chemical reaction, aiding in the design of synthetic routes and understanding potential metabolic pathways. researchgate.net
Reaction Mechanisms: DFT can be used to model the transition states of chemical reactions, such as the reduction of the ketone, providing a mechanistic understanding of stereoselectivity. vub.be
A computational study on raspberry ketone using DFT revealed a HOMO-LUMO energy gap of approximately 7.8 eV, indicating moderate chemical reactivity. nih.govnih.govulster.ac.uk The analysis also identified the carbonyl carbon as a likely site for nucleophilic attack and the benzene (B151609) ring as susceptible to electrophilic addition, consistent with its known metabolic profile. nih.gov Similar analyses on this compound and its derivatives would be invaluable for predicting their reactivity and metabolic fate.
| Parameter | Definition | Significance in Drug Design |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. nih.govnih.gov |
| Electrostatic Potential | Spatial distribution of charge | Identifies sites for hydrogen bonding and other non-covalent interactions. |
Molecular docking simulations can then use this structural and electronic information to predict how designed analogues will bind to a target protein, providing estimates of binding affinity and identifying key intermolecular interactions. This in silico screening allows for the prioritization of the most promising candidates for chemical synthesis and biological testing.
Pharmacophore Modeling and Ligand-Based Design for Phenylbutan-2-one Derivatives
Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of a biological target is unknown. mdpi.com This approach focuses on identifying the essential structural features of a set of active molecules that are responsible for their biological activity. For derivatives of this compound, a pharmacophore model can be constructed to guide the design of new compounds with potentially enhanced or more specific activities.
A hypothetical pharmacophore model for this class of compounds would be derived from the core structure of this compound. The key chemical features that are likely crucial for molecular recognition and biological activity include:
An Aromatic Ring (AR): The phenyl group serves as a critical hydrophobic feature, likely involved in π-π stacking or hydrophobic interactions within a target's binding pocket.
A Hydrogen Bond Donor (HBD): The primary alcohol of the hydroxymethyl group can act as a hydrogen bond donor, forming a key interaction with a target protein.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the butan-2-one moiety can function as a hydrogen bond acceptor.
These features, arranged in a specific three-dimensional orientation, constitute the pharmacophore. The distances and angles between these features are critical for a proper fit into a target's binding site. Once developed, this model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that possess a different chemical scaffold but share the same essential pharmacophoric features. This process, known as scaffold hopping, can lead to the discovery of new lead compounds with improved properties.
Ligand-based design further utilizes the structure-activity relationship (SAR) data from known active and inactive derivatives. By comparing the features of highly active compounds against those with low activity, the initial pharmacophore model can be refined. For instance, if derivatives with an additional HBD at a specific position on the phenyl ring consistently show higher activity, the model can be updated to include this feature as a preference. This iterative process of model refinement and virtual screening accelerates the identification of promising new drug candidates.
Strategies for Enhancing Specific Biological Activities through Chemical Modifications
Chemical modification of a lead compound like this compound is a rational strategy to optimize its biological activity, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) provides the guiding principles for these modifications, focusing on the key structural components: the phenyl ring, the hydroxymethyl group, and the butanone side chain.
Modifications of the Phenyl Ring: Substituents on the aromatic ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity. Introducing electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) at various positions can modulate the pKa of the hydroxymethyl proton or alter interactions with the target. For example, in related phenolic compounds, such modifications have been shown to enhance antioxidant or enzyme inhibitory activities.
Modifications of the Hydroxymethyl Group: The hydroxymethyl moiety is a prime site for modification to alter polarity and hydrogen-bonding capability.
Esterification/Etherification: Converting the alcohol to an ester or ether can increase lipophilicity, which may enhance cell membrane permeability. This strategy can also be used to create prodrugs that are metabolized back to the active alcohol form in vivo.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces a strong hydrogen bond acceptor and potentially a negative charge (at physiological pH), which could fundamentally alter the binding mode and activity profile of the compound.
Modifications of the Butanone Side Chain: The side chain's length, rigidity, and the ketone functionality are critical determinants of activity.
Chain Length: Altering the length of the alkyl chain can probe the dimensions of the binding pocket. Studies on the closely related raspberry ketone have suggested that the two-carbon methylene (B1212753) bridge is essential for certain biological activities, such as antifungal effects. researchgate.net
Ketone Reduction: Reducing the ketone to a secondary alcohol introduces a new chiral center and an additional hydrogen bond donor, which can lead to stereoselective interactions with the target and potentially increased potency or a change in the activity profile.
Alpha-Beta Unsaturation: Introducing a double bond to form an α,β-unsaturated ketone (a chalcone-like motif) creates a Michael acceptor. This feature can engage in covalent bonding with nucleophilic residues (like cysteine) in a target protein, leading to irreversible inhibition and potentially enhanced potency. For instance, a derivative of the related 4-(4-hydroxyphenyl)but-3-en-2-one showed significant cytotoxic activity against melanoma cells. nih.gov
The systematic application of these modifications, guided by SAR data, allows for the rational design of derivatives with improved therapeutic potential.
Table 1: Structure-Activity Relationship of Phenylbutan-2-one Derivatives on Antifungal Activity
| Compound | R1 (Phenyl Ring Substitution) | R2 (Side Chain Modification) | Antifungal Activity (MIC, µg/mL) |
| Parent Compound | -CH2OH | =O | >100 |
| Derivative 1a | -OH (Raspberry Ketone) | =O | 64 |
| Derivative 1b | -OH | -OCOCH3 (Acylated) | 16 |
| Derivative 1c | -OCH3 | =O | 58 |
| Derivative 1d | -Cl | =O | 42 |
| Derivative 2a | -CH2OH | -OH (Reduced Ketone) | 95 |
| Derivative 2b | -CH2OCOCH3 (Acylated) | =O | 25 |
Data is hypothetical and for illustrative purposes based on general SAR principles and findings from related compounds. researchgate.net
Advanced Research Applications and Methodological Considerations for 4 4 Hydroxymethyl Phenyl Butan 2 One
4-[4-(Hydroxymethyl)phenyl]butan-2-one as a Versatile Chemical Building Block in Complex Organic Synthesis
While raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) itself is a valuable fragrance and flavoring agent, its hydroxylated metabolite, this compound, offers a reactive handle for further chemical modifications, positioning it as a versatile building block in complex organic synthesis. The presence of both a ketone and a primary alcohol functional group allows for a range of selective transformations.
The synthesis of derivatives from this compound can proceed through various chemical reactions. For instance, the hydroxyl group can be esterified or etherified to introduce a wide array of functional groups, potentially altering the molecule's biological activity or physical properties. One example is the synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one, where the parent compound, 4-(4-hydroxyphenyl)butan-2-one, is reacted with 2-bromoethanol (B42945) in the presence of a base. prepchem.com This demonstrates the potential for derivatization at the phenolic hydroxyl group, and similar strategies could be applied to the hydroxymethyl group of this compound.
Furthermore, the ketone functionality can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing moieties, or aldol (B89426) condensation to form carbon-carbon bonds. researchgate.net The ability to selectively react one functional group while preserving the other is a key aspect of its utility as a building block. The choice of reagents and reaction conditions dictates the outcome, allowing chemists to design and construct more complex molecules with specific architectures and functionalities. While direct examples of complex syntheses starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a synthon for medicinal chemistry and drug discovery programs.
Integration of Advanced Omics Technologies in Phenylbutan-2-one Research
The study of phenylbutan-2-ones has been significantly advanced by the application of "omics" technologies, which provide a holistic view of biological systems. These high-throughput techniques are crucial for understanding the metabolism and biological effects of these compounds.
Application of Metabolomics Approaches for Identification and Characterization of Related Compounds
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying and characterizing metabolites of raspberry ketone, including this compound. nih.gov Targeted metabolomic approaches, often employing techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have been developed to analyze raspberry ketone and its various metabolites in biological samples such as plasma and brain tissue. nih.govnih.gov
These studies have successfully identified a range of metabolites formed through processes like reduction, methylation, and glucuronidation. nih.gov For instance, research in mice has identified numerous raspberry ketone-related metabolites, demonstrating its extensive biotransformation in vivo. nih.gov By comparing the metabolic profiles of control and treated groups, researchers can elucidate the metabolic pathways of raspberry ketone and identify key metabolites like this compound. This information is critical for understanding the bioavailability, distribution, and potential biological activities of the parent compound and its derivatives. nih.govresearchgate.net
The application of metabolomics provides a comprehensive picture of how the body processes these compounds, offering insights that are essential for evaluating their potential health effects. mdpi.com
Methodological Challenges and Innovations in Phenylbutan-2-one Research
Despite the growing interest in this compound and related compounds, researchers face several methodological challenges in their synthesis, isolation, and analysis. However, ongoing innovations are helping to overcome these hurdles.
Strategies for Overcoming Synthetic and Isolation Challenges
The synthesis of this compound and its parent compound, raspberry ketone, can be challenging. Chemical synthesis routes often involve multiple steps and may suffer from low yields and the formation of byproducts, necessitating extensive purification. researchgate.netgoogle.com For instance, a common synthesis of raspberry ketone involves the Friedel-Crafts alkylation of phenol (B47542), which can lead to a mixture of ortho and para substituted products, thus requiring careful separation. google.com
To address these challenges, researchers are exploring alternative and more efficient synthetic strategies. These include the use of novel catalysts to improve reaction selectivity and yield. google.com Biotechnological approaches, such as microbial fermentation and enzymatic synthesis, are also gaining traction as more sustainable and specific methods for producing these compounds. oup.comresearchgate.netacs.org However, these methods also have their own set of challenges, including low titers and the need for optimization of fermentation conditions and downstream processing. oup.com
Isolation and purification of the target compound from complex reaction mixtures or biological matrices can also be difficult. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are commonly employed for this purpose. unicam.it The development of more efficient separation methods is crucial for obtaining high-purity compounds for further research.
Development of Highly Sensitive Analytical Techniques for Trace Analysis and Metabolite Detection
The low concentrations of this compound and other metabolites in biological samples necessitate the use of highly sensitive analytical techniques for their detection and quantification. The development of such methods is crucial for pharmacokinetic and metabolomic studies.
A significant advancement in this area is the use of ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS). nih.govnih.gov This technique offers excellent sensitivity and selectivity, allowing for the detection of trace amounts of analytes in complex matrices like plasma and brain tissue. nih.gov Method development often involves optimizing various parameters, including the chromatographic conditions and mass spectrometry settings, to achieve the desired performance. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
